PTC596 -

PTC596

Catalog Number: EVT-281416
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.
Synthesis Analysis

The synthesis of PTC596 was achieved through a high-throughput screening process that identified candidates capable of reducing endogenous BMI-1 levels in tumor cells. Following this initial identification, chemical optimization was performed based on structure-activity relationships. The synthesis involves multiple steps, including the preparation of various intermediates and the final assembly of the compound, which is characterized by its central 5-fluoro-pyrimidine-4,6-diamine moiety .

Technical details regarding the synthesis include:

  • Reagents: Various reagents such as cycloheximide and MG132 were utilized during the synthesis and testing phases.
  • Methods: The synthesis process involved both in vitro and in vivo studies to evaluate the efficacy and safety profiles of PTC596.
Molecular Structure Analysis

PTC596's molecular structure features a unique arrangement that allows it to bind effectively to tubulin. The compound occupies the colchicine site at the interface of tubulin heterodimers, which is critical for its mechanism of action. Key structural components include:

  • Core Structure: The central 5-fluoro-pyrimidine-4,6-diamine moiety is essential for binding.
  • Binding Interactions: PTC596 forms hydrogen bonds with specific residues on tubulin, influencing microtubule dynamics .

Structural Data

  • Molecular Formula: C₁₄H₁₅F₃N₄
  • Molecular Weight: 320.29 g/mol
  • Crystallography: The complex structure with tubulin has been resolved to a resolution of 2.05 Å .
Chemical Reactions Analysis

PTC596 undergoes several chemical reactions that are crucial for its therapeutic effects:

  • Microtubule Polymerization Inhibition: By binding to tubulin, PTC596 prevents the polymerization necessary for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase.
  • Apoptosis Induction: The compound triggers apoptotic pathways, evidenced by increased caspase-3 activation and downregulation of anti-apoptotic proteins like MCL-1 .

Technical Details

  • Assays Used: Various assays such as CellTiter-Glo Luminescent Cell Viability Assays were employed to assess the cytotoxic effects and determine IC₅₀ values for different cancer cell lines treated with PTC596 .
Mechanism of Action

The mechanism of action of PTC596 involves multiple pathways:

  1. Tubulin Binding: PTC596 binds to the colchicine site on tubulin, inhibiting microtubule polymerization.
  2. BMI-1 Inhibition: By downregulating BMI-1, PTC596 enhances apoptosis in cancer stem-like cells.
  3. Induction of Ferroptosis: Recent studies suggest that PTC596 may also trigger ferroptosis, a form of regulated cell death linked to iron metabolism .

Data Supporting Mechanism

  • Cell Cycle Arrest: Treatment with PTC596 has been shown to increase cell populations in the G2/M phase significantly.
  • Apoptotic Markers: Flow cytometry analyses demonstrate increased annexin V positivity in treated cells, indicating apoptosis .
Physical and Chemical Properties Analysis

PTC596 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The compound remains stable under physiological conditions but is sensitive to light and moisture.

Relevant Data

  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.
  • pH Stability: Stability studies indicate that PTC596 maintains efficacy across a range of pH levels relevant to biological systems.
Applications

PTC596 has several potential applications in scientific research and clinical settings:

  • Cancer Therapy: It is being investigated for use against various malignancies, including solid tumors and hematological cancers such as multiple myeloma.
  • Combination Therapies: Preliminary studies show that combining PTC596 with proteasome inhibitors like bortezomib enhances therapeutic efficacy against resistant cancer cell lines .
  • Research Tool: As a BMI-1 inhibitor, PTC596 serves as a valuable tool for studying cancer stem cell dynamics and apoptosis mechanisms.
Molecular Mechanisms of Action

Tubulin Polymerization Inhibition Dynamics

Structural Basis of Colchicine-Binding Site Interaction

PTC596 binds reversibly to the colchicine site of β-tubulin, located at the intradimer interface between α- and β-tubulin subunits. X-ray crystallography studies of tubulin-PTC596 complexes reveal that the compound inserts into a deep hydrophobic pocket bordered by β-tubulin residues T179, L181, V236, L240, L248, A250, and A354. Unlike classical colchicine-site binders (e.g., colchicine itself), PTC596 establishes unique hydrogen bonds with residues C241 and N258 via its carbonyl and amine groups, respectively. This interaction forces the βT7 loop (residues 273–284) into an outward "flipped-out" conformation, destabilizing longitudinal tubulin-tubulin contacts essential for microtubule assembly [1] [9]. The binding displaces the βT7 loop from its default "flipped-in" position, preventing the curved-to-straight conformational transition required for microtubule polymerization [9].

Table 1: Key Structural Interactions of PTC596 at the Tubulin Colchicine Site

Tubulin ResidueInteraction TypeFunctional Consequence
Cys241Hydrogen bondingStabilizes A-ring orientation
Asn258Hydrogen bondingAnchors the core scaffold
Leu248/Val236Hydrophobic packingDisplaces βT7 loop
Thr179Van der WaalsDisrupts α-β subunit interface
Ala354Hydrophobic contactPrevents straight conformation

Comparative Analysis with Other Tubulin-Targeting Agents

Unlike taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which target distinct tubulin sites (taxane: luminal site; vinca: inter-dimer interface), PTC596 exhibits superior oral bioavailability and blood-brain barrier penetration due to its low molecular weight (381.5 Da) and lack of susceptibility to P-glycoprotein (P-gp) efflux. Whereas paclitaxel stabilizes microtubules (increasing polymerized tubulin by 60–80%), PTC596 reduces polymerized tubulin by >90% in multiple myeloma and glioblastoma cells at nanomolar concentrations. Crucially, PTC596 retains potency in P-gp-overexpressing cell lines (e.g., NCI/ADR-RES ovarian carcinoma), where vincristine and paclitaxel exhibit >100-fold reduced efficacy [1] [2]. Additionally, PTC596’s binding kinetics are faster than colchicine’s, which forms a quasi-irreversible complex requiring hours for dissociation [9].

Table 2: Pharmacological Comparison of PTC596 with Classical Tubulin Inhibitors

ParameterPTC596ColchicinePaclitaxelVincristine
Binding SiteColchicineColchicineTaxaneVinca
Oral BioavailabilityHighLowNoneLow
P-gp SubstrateNoYesYesYes
BBB PenetrationHighModerateLowLow
Microtubule EffectDepolymerizationDepolymerizationStabilizationDepolymerization
EC₅₀ (Glioblastoma)5–50 nM2–10 nM5–20 nM1–5 nM

BMI-1 Pathway Modulation

BMI-1 Degradation via CDK1-Mediated Phosphorylation

PTC596 induces proteasomal degradation of BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1) by promoting its phosphorylation at two N-terminal serine residues (Ser78 and Ser82). This phosphorylation is directly mediated by cyclin-dependent kinase 1 (CDK1), whose activity increases during PTC596-induced G2/M arrest. Phosphorylated BMI-1 undergoes ubiquitination via the SCFᴱ³ᵘᵇ ligase complex, leading to rapid degradation (t½ < 2 hours) in acute myeloid leukemia (AML) and glioblastoma cells. CRISPR-mediated CDK1 knockout abolishes PTC596-driven BMI-1 degradation, confirming CDK1’s essential role. Consequently, PTC596 reduces BMI-1 protein levels by 70–90% in AML progenitor cells (CD34⁺CD38ˡᵒʷ/⁻) at 100–500 nM, independent of p53 status [4] [6] [9].

Epigenetic Regulation of Polycomb Repressive Complex 1 (PRC1)

BMI-1 is a core subunit of canonical PRC1 (PRC1.4), which represses target genes (e.g., INK4a/ARF, HOX clusters) via histone H2A lysine 119 monoubiquitination (H2AK119ub). PTC596-induced BMI-1 degradation disrupts PRC1.4 assembly, reducing global H2AK119ub levels by >50% in myeloma and glioblastoma models. This derepresses the INK4a/ARF locus, elevating p16ᴵᴺᴷ⁴ᵃ and p14ᴬᴿᶠ expression, which induces senescence and apoptosis. However, PTC596 exhibits off-target effects on PRC2 components: it depletes EZH2 and SUZ12 in glioblastoma stem cells (GSCs), diminishing H3K27me3 marks. This dual PRC1/PRC2 inhibition amplifies transcriptional derepression but may activate epithelial-mesenchymal transition (EMT) genes in some contexts [3] [7] [10].

Table 3: PTC596-Mediated Effects on Polycomb Complex Components

Polycomb ComponentEffect of PTC596Functional Consequence
BMI-1 (PRC1.4)Degradation via CDK1 phosphorylationLoss of PRC1.4 assembly, reduced H2AK119ub
RING1BIndirect reduction (60–70%)Impaired E3 ubiquitin ligase activity
CBX7DownregulationDisrupted chromatin compaction
EZH2 (PRC2)Off-target depletion (40–50%)Reduced H3K27me3, EMT induction
SUZ12 (PRC2)Off-target depletionImpaired PRC2 recruitment

Dual Mechanisms: Tubulin-Binding and BMI-1 Inhibition Synergy

PTC596’s combined targeting of tubulin dynamics and BMI-1 degradation creates synergistic anti-cancer effects. In glioblastoma stem cells (GSCs), tubulin inhibition induces rapid G2/M arrest (within 5–8 hours), while BMI-1 degradation impairs long-term self-renewal (neurosphere formation reduced by >80% after 7 days). This dual action overcomes resistance mechanisms:

  • Microenvironment-mediated resistance: In multiple myeloma co-cultured with bone marrow stromal cells (BMSCs), PTC596 (50 nM) plus bortezomib (3 nM) achieves synergistic cytotoxicity (CI < 0.7) by amplifying endoplasmic reticulum (ER) stress and caspase-3 cleavage. PTC596 disrupts microtubule-dependent transport, preventing IκB degradation and NF-κB activation induced by BMSCs [2] [4].
  • p53-independent apoptosis: In TP53-mutant AML, PTC596 downregulates MCL-1 and phosphorylated AKT via BMI-1 degradation, inducing mitochondrial apoptosis (BAX activation, Δψₘ loss). This bypasses p53-deficient resistance, killing CD34⁺CD38ˡᵒʷ/⁻ stem/progenitor cells [6].
  • Epigenetic plasticity: In mesenchymal glioblastoma, PTC596’s dual PRC1/PRC2 inhibition de-represses tumor suppressors but may transiently activate EMT. Combining PTC596 with EZH2 inhibitors (e.g., GSK126) counters this effect, enhancing anti-tumor efficacy in orthotopic models [3] [10].

The convergence of mitotic arrest (tubulin targeting) and epigenetic reprogramming (BMI-1/PRC inhibition) positions PTC596 as a multifaceted agent against chemoresistant cancers.

Properties

Product Name

PTC596

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

PTC596; PTC-596; PTC 596.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.